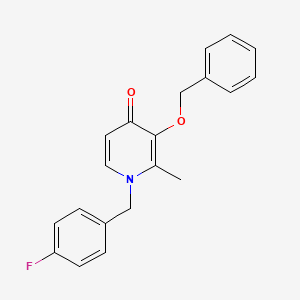

3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone

描述

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a benzyloxy group at position 3, a 4-fluorobenzyl substituent at position 1, and a methyl group at position 2. The fluorinated benzyl group in this compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs .

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c1-15-20(24-14-17-5-3-2-4-6-17)19(23)11-12-22(15)13-16-7-9-18(21)10-8-16/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQCVVPFYUSVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 3-hydroxy-2-methyl-4(1H)-pyridinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Oxidation Reactions

The pyridinone core and benzyl ether groups undergo oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the pyridinone ring to form hydroxylated derivatives or ketones .

-

Chromium trioxide (CrO₃) selectively oxidizes the benzyl ether moiety to a benzoyl group .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic medium, 60–80°C | Hydroxylated pyridinone derivatives | |

| CrO₃ | Dichloromethane, RT | 3-Benzoyloxy-substituted pyridinone |

Reduction Reactions

Reductive cleavage of the benzyl ether or fluorobenzyl groups is achieved via catalytic hydrogenation:

-

Hydrogen gas (H₂) with Pd/C selectively removes the benzyloxy group, yielding 3-hydroxy-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone .

-

Sodium borohydride (NaBH₄) reduces ketone intermediates generated during oxidation .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd/C | Ethanol, 50–60°C, 3 bar | 3-Hydroxy-pyridinone derivative | |

| NaBH₄ | Methanol, 0–5°C | Secondary alcohol derivatives |

Substitution Reactions

The fluorobenzyl and benzyloxy groups participate in nucleophilic substitutions:

-

Amines (e.g., 4-fluorobenzylamine) react under heated conditions (120°C) in DMF to form carboxamide derivatives .

-

Thiols displace the benzyloxy group in the presence of base (e.g., K₂CO₃) .

-

Combine 3-(benzyloxy)-2-methylpyridin-4-ol with 4-fluorobenzylamine in DMF.

-

Heat at 120°C for 1.5 hours to yield N-(4-fluorobenzyl)-3-hydroxy-2-methylpyridine-4-carboxamide .

Alkylation and Arylations

The pyridinone nitrogen and oxygen atoms are sites for alkylation:

-

Mitsunobu Reaction : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate ether formation between 3-hydroxy-2-methylpyridin-4-ol and 4-methoxybenzyl alcohol .

-

Benzylation : 4-Fluorobenzyl chloride reacts with the pyridinone in DMF/K₂CO₃ to form the 1-(4-fluorobenzyl) substituent .

| Reagent | Conditions | Product | Reference |

|---------------------------|

科学研究应用

Therapeutic Applications

Antiviral Activity

Research indicates that compounds similar to 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone exhibit antiviral properties, particularly as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, and targeting it can lead to effective antiviral therapies. The compound's structure allows it to interact with the active site of the polymerase, inhibiting its function and thereby reducing viral load in infected cells .

Cancer Therapy

The compound may also play a role in cancer therapy. Studies have shown that derivatives of pyridinones can act as inhibitors of histone acetyltransferases (HATs), which are involved in the regulation of gene expression related to cancer progression. By inhibiting HAT activity, these compounds could potentially suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activities of this compound have been evaluated through various assays:

作用机制

The mechanism of action of 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

相似化合物的比较

Structural Features and Substituent Analysis

Key Observations :

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound and analogs (e.g., ) improves metabolic stability and binding affinity compared to non-fluorinated benzyl groups.

- Benzyloxy vs.

- Substituent Position : Halogen placement (e.g., 2-chloro-6-fluorobenzyl in ) influences electronic effects and steric interactions, which may alter biological activity.

Physicochemical Properties

Notes:

Key Observations :

- The target compound’s molecular weight (~333.3 g/mol) is higher than non-fluorinated analogs (e.g., 215.25 g/mol in ), primarily due to the 4-fluorobenzyl and benzyloxy groups.

- Increased lipophilicity (LogP ~3.1) suggests improved membrane permeability but may reduce aqueous solubility.

生物活性

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a benzyloxy group and a 4-fluorobenzyl moiety. This structural arrangement is believed to contribute to its biological activity, particularly in inhibiting viral replication.

Antiviral Activity

Research indicates that derivatives of pyridinones, including this compound, exhibit significant antiviral properties, particularly against HIV-1 and Hepatitis C virus (HCV).

HIV-1 Inhibition

A study demonstrated that certain pyridinone derivatives show potent inhibitory effects on HIV-1 reverse transcriptase (RT). For instance, compounds similar to this compound displayed IC50 values ranging from 0.2 to 6 nM against HIV-1 replication in CEM-SS cells. Notably, one derivative (compound 27) significantly inhibited the activity of recombinant HIV-1 RT and reduced the infectivity of isolated HIV-1 particles .

Hepatitis C Virus (HCV) Inhibition

The compound also shows promise as an HCV NS5B polymerase inhibitor. In vitro assays revealed that related compounds exhibited potent reversible inhibition of HCV replication, with some demonstrating IC50 values as low as 0.34 μM . The mechanism appears to involve interaction with the viral polymerase, leading to disrupted viral RNA synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in viral replication. The compound's structural features allow it to bind effectively to enzyme active sites, thereby blocking substrate access and preventing enzymatic activity.

Case Studies and Research Findings

Several studies have explored the biological effects of pyridinone derivatives:

- Study on HIV Inhibition : A series of 4-benzyl pyridinones were synthesized and tested for their anti-HIV activities. The most active compounds demonstrated strong inhibition of HIV-1 RT with IC50 values in the nanomolar range .

- HCV Polymerase Inhibition : Research focused on non-nucleoside inhibitors highlighted the efficacy of similar compounds against HCV NS5B polymerase. These findings suggest that modifications in the benzyl and fluorobenzyl groups can enhance antiviral potency .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

| Compound | Target | IC50 (nM/μM) | Activity Description |

|---|---|---|---|

| Compound 14 | HIV-1 RT | 0.2 | Potent inhibitor |

| Compound 19 | HIV-1 RT | 6 | Effective against viral replication |

| Compound 27 | HIV-1 RT | <6 | Strong inhibition, reduces infectivity |

| Related Compound | HCV NS5B | 0.34 μM | Potent reversible inhibitor |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone, and how do solvent and catalyst choices impact yield?

- Methodology :

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for facilitating nucleophilic substitutions and stabilizing intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity in benzylation steps. Evidence suggests NaH is effective for deprotonation in pyridinone ring functionalization .

- Temperature : Reactions often require reflux (80–120°C) to overcome activation barriers, particularly for cyclization steps. Lower temperatures (0–25°C) are used for acid-sensitive intermediates .

- Data Optimization : Use design-of-experiment (DoE) approaches to balance temperature, solvent polarity, and stoichiometry. HPLC or GC-MS is recommended for purity assessment (>95% by area normalization) .

Q. How can the 4(1H)-pyridinone core and substituents (e.g., benzyloxy, 4-fluorobenzyl) be characterized spectroscopically?

- Analytical Techniques :

- NMR : The C-4 carbonyl group in the pyridinone ring appears at δ 165–170 ppm (¹³C NMR). The 4-fluorobenzyl group shows a doublet in ¹H NMR (δ 6.9–7.3 ppm, J = 8–9 Hz) .

- FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl/Br-free compounds (e.g., [M+H]⁺ at m/z 366.1478 for C₂₁H₂₀FNO₂) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4(1H)-pyridinone ring in nucleophilic substitutions or redox reactions?

- Mechanistic Proposals :

- The electron-deficient pyridinone ring undergoes nucleophilic attack at C-3 or C-5 positions. DFT calculations suggest the benzyloxy group at C-3 directs electrophiles to C-5 via resonance effects .

- Redox Behavior: Cyclic voltammetry reveals quasi-reversible oxidation peaks (Epa ~ +1.2 V vs. Ag/AgCl) due to the pyridinone core, indicating potential for radical-mediated transformations .

- Experimental Validation : Use kinetic isotope effects (KIEs) or trapping experiments (e.g., TEMPO for radicals) to confirm pathways. X-ray crystallography (as in ) resolves regioselectivity in derivatives .

Q. How do structural modifications (e.g., 4-fluorobenzyl vs. 3-trifluoromethylbenzyl) influence biological activity in enzyme inhibition assays?

- Structure-Activity Relationship (SAR) :

- The 4-fluorobenzyl group enhances lipophilicity (logP ~2.8) and membrane permeability, critical for intracellular targets like kinases or PARP enzymes .

- Substituting with electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but may reduce solubility. Compare IC₅₀ values in PARP-1 inhibition assays (e.g., nanomolar potency for fluorobenzyl derivatives vs. micromolar for trifluoromethyl analogs) .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can these discrepancies be resolved?

- Hypothesis Testing :

- Degradation Pathways : Acidic hydrolysis may cleave the benzyloxy group (C-O bond) or protonate the pyridinone ring, leading to ring-opening. LC-MS can identify degradation products (e.g., free pyridinone or benzyl alcohol derivatives) .

- Controlled Studies : Replicate conditions from conflicting studies (e.g., pH 2–4 buffers at 37°C) and monitor stability via HPLC. Evidence suggests stability varies with substituent electronegativity (e.g., 4-fluoro vs. 4-nitro groups) .

- Resolution : Propose a unified degradation mechanism using Arrhenius plots to model pH-dependent kinetics.

Methodological Recommendations

Q. What strategies mitigate byproduct formation during the benzylation of the pyridinone core?

- Byproduct Sources :

- Over-alkylation (di-benzylation) at N-1 and O-3 positions.

- Solvent-mediated decomposition (e.g., DMSO oxidation at high temperatures) .

- Solutions :

- Use bulky bases (e.g., DBU) to favor mono-alkylation.

- Employ protecting groups (e.g., TMS-Cl for hydroxyl protection) before benzylation .

- Optimize stoichiometry (1.2–1.5 eq benzylating agent) via in-situ FT-IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。